molecular formula C8H6N4O B12988028 4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile

4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile

Cat. No.: B12988028
M. Wt: 174.16 g/mol
InChI Key: UKEVCSXBZXYPHN-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities, including antiviral and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .

Industrial Production Methods

Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. A notable example is the two-vessel-operated process, which utilizes pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach. This method has been optimized to produce the compound with an overall yield of 55% .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Hydroxy-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share the pyrrolo[2,1-f][1,2,4]triazine core but differ in their specific substituents and applications, highlighting the versatility and importance of this chemical scaffold.

Properties

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

2-methyl-4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile

InChI

InChI=1S/C8H6N4O/c1-5-10-8(13)7-3-2-6(4-9)12(7)11-5/h2-3H,1H3,(H,10,11,13)

InChI Key

UKEVCSXBZXYPHN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=C2C(=O)N1)C#N

Origin of Product

United States

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